molecular formula C13H20O B2578673 1-(4-Tert-butylphenyl)propan-1-ol CAS No. 127896-25-7

1-(4-Tert-butylphenyl)propan-1-ol

Cat. No.: B2578673
CAS No.: 127896-25-7
M. Wt: 192.302
InChI Key: WDEYOAWQRAMQJS-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)propan-1-ol is an organic compound with the molecular formula C13H20O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For instance, propan-1-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye damage, and is suspected of damaging fertility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-tert-butylphenyl)propan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Tert-butylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-tert-butylphenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Reduction of the compound can yield 1-(4-tert-butylphenyl)propan-1-amine when reacted with ammonia and a reducing agent.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products Formed:

    Oxidation: 1-(4-tert-butylphenyl)propan-1-one.

    Reduction: 1-(4-tert-butylphenyl)propan-1-amine.

    Substitution: 1-(4-tert-butylphenyl)propyl chloride or bromide.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a ligand for certain enzymes, modulating their activity. The hydroxyl group allows for hydrogen bonding with active sites, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

    1-(4-Tert-butylphenyl)ethanol: Similar structure but with a shorter carbon chain.

    4-Tert-butylbenzyl alcohol: Lacks the propyl group, resulting in different reactivity.

    1-(4-Tert-butylphenyl)propan-2-ol: Isomer with the hydroxyl group on the second carbon.

Uniqueness: 1-(4-Tert-butylphenyl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. The presence of the tert-butyl group enhances its stability and hydrophobicity, making it suitable for various applications .

Properties

IUPAC Name

1-(4-tert-butylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,12,14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEYOAWQRAMQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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